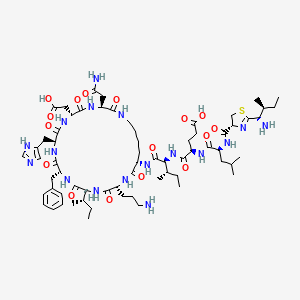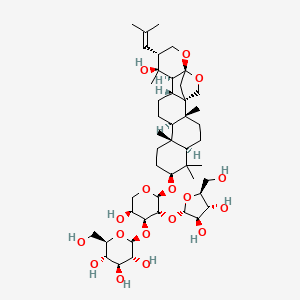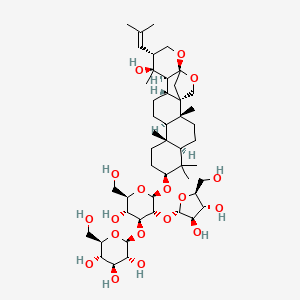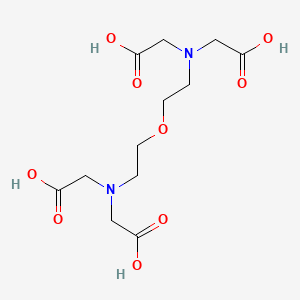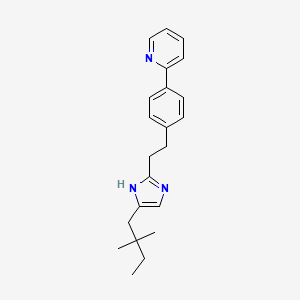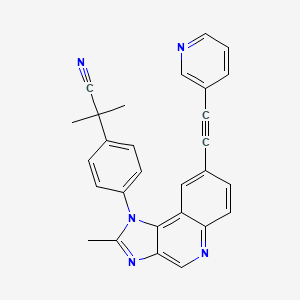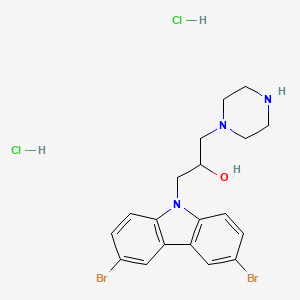![molecular formula C33H33N3O15 B1667771 Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate CAS No. 1137359-47-7](/img/structure/B1667771.png)
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Übersicht
Beschreibung
BRD7552 is a small molecule that induces expression of pancreatic and duodenal homeobox 1 (PDX1), a transcription factor involved in pancreas development and function. BRD7552 dose-dependently increases PDX1 and insulin gene expression, as well as PDX1 protein levels, in PANC-1 cells. It also increases acetylation of histone H3 and trimethylation of H3K4 and H3K9.
Novel Inducer of PDX1 Gene and Protein Expression, Changing the Epigenetic Status of the PDX1 Promoter. Up regulates PDX1 expression in both primary human islets and ductal cells. Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation. Increases insulin expression in PANC-1 cells, primary human islets and human duct-derived cells. ReferencesYuan et al A small-molecule inducer of PDX1 expression identified by high-throughput screening. Chem. Biol. 20 1513. PMID: 24290880.
PDX1 transcription factor inducer; up regulates PDX1 expression in both primary human islets and ductal cells. Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation. Increases insulin expression in PANC-1 cells, primary human islets and human duct-derived cells.
BRD-7552 is a PDX1 transcription factor inducer. It up regulates PDX1 expression in both primary human islets and ductal cells. It also Induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The compound Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate has been studied for its structural properties and synthesis methodologies. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) determined its structure using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and detailing the formation of intramolecular hydrogen bonds between its constituent groups (Manolov, Morgenstern, & Hegetschweiler, 2012).
Molecular Docking Studies
In addition, the compound has been utilized in molecular docking studies. Shakir, Saoud, and Hussain (2020) demonstrated the use of a related compound in molecular docking for targeting the bacterial gyrase enzyme, which is crucial in antibacterial applications (Shakir, Saoud, & Hussain, 2020).
Synthesis of Heterocyclic Systems
Research by Malzogu et al. (2000) explored reactions involving ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate, which relates to the compound , for the synthesis of various heterocyclic systems. These systems are significant in the development of new pharmaceuticals and materials (Malzogu et al., 2000).
Novel Compounds and Liquid Crystal Properties
The research by Weerasekare et al. (2003) involved synthesizing related compounds that exhibit properties of liquid crystals. Such research contributes to the development of materials with specific optical and electronic properties (Weerasekare et al., 2003).
Bioactive Compounds Synthesis
Furthermore, Liu et al. (2018) synthesized related compounds and evaluated their antitumor activity. This represents the potential use of such compounds in developing new cancer treatments (Liu et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23891512 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



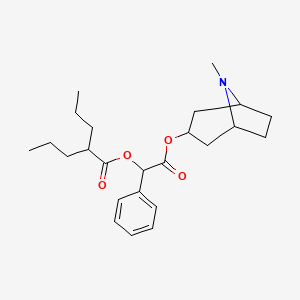
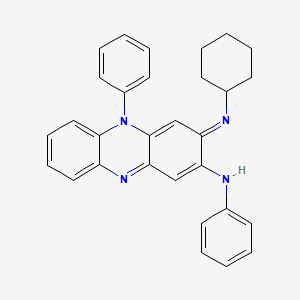
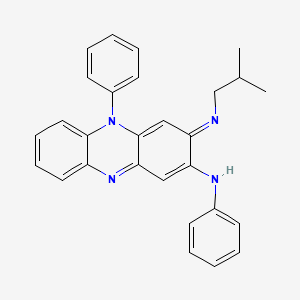
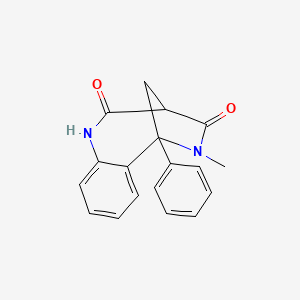
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)
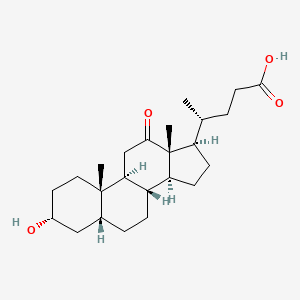
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
